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Compound of Interest

Compound Name: Pizuglanstat

Cat. No.: B610123

Pizuglanstat Safety Profile: A Technical
Resource

This technical support center provides researchers, scientists, and drug development
professionals with a concise overview of the safety profile of Pizuglanstat (TAS-205) based on
available clinical trial data. The information is presented in a question-and-answer format to
directly address potential inquiries during experimental planning and analysis.

Frequently Asked Questions (FAQs)

Q1: What is Pizuglanstat and its mechanism of action?

Pizuglanstat (also known as TAS-205) is an investigational drug that acts as a selective
inhibitor of hematopoietic prostaglandin D synthase (HPGDS).[1][2][3] By inhibiting HPGDS,
Pizuglanstat decreases the production of prostaglandin D2 (PGD2), a molecule implicated in
exacerbating the inflammatory response and muscle necrosis in Duchenne muscular dystrophy
(DMD).[1] The therapeutic goal was to control the decline in motor function in patients with
DMD, irrespective of the specific dystrophin gene mutation.[1][2]

Q2: What is the overall clinical development status of Pizuglanstat?

Pizuglanstat has been evaluated in Phase 1, Phase lla, and Phase lll clinical trials for the
treatment of Duchenne muscular dystrophy.[4][5][6] However, the Phase Ill REACH-DMD trial,
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which enrolled 82 male DMD patients in Japan, did not meet its primary endpoint for efficacy in
the ambulatory cohort.[1][3][5][6] Detailed results from this trial are anticipated to be presented
at a future academic conference.[1][3][6] The safety data from a non-ambulatory cohort in the
Phase Il study has not yet been publicly released.[1][7]

Q3: What are the known adverse events associated with Pizuglanstat from clinical trials?

Based on publicly available data, the reported adverse events associated with Pizuglanstat
are limited. A Phase 1 mass balance study in healthy male volunteers reported urticaria (hives)
as a non-severe, manageable adverse drug reaction.[4] A Phase lla study in DMD patients
reported no drug-related adverse reactions.[5] Detailed safety data from the larger Phase llI
trial have not yet been fully disclosed.[1][7]

Clinical Trial Safety Data

The following tables summarize the key safety findings from published clinical trials of
Pizuglanstat.

Table 1: Safety Profile of Pizuglanstat in a Phase 1 Mass Balance Study

Parameter Finding Reference
Study |dentifier NCT04825431 [4]
Study Population 6 healthy adult males [4]
Single oral dose of 400 mg
Dosage ) [4]
[14C]pizuglanstat

) Urticaria reported in 2 of 6
Adverse Drug Reactions o [4]
participants (33.3%)

) Non-severe and manageable
Severity of ADRs ] [4]
with treatment

No other clinically significant
Other Safety Events [4]
safety events were observed

Table 2: Overview of Safety Findings in Phase Ila and Phase 11l Studies
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. Key Safety
Study Phase Number of Patients . Reference
Observation

No drug adverse
Phase lla 35 reactions were [5]

observed.

Detailed safety data
Phase 11l 82 (ambulatory) not yet publicly [1][3][6]
available.

Experimental Protocols

Methodology for the Phase 1 Mass Balance Study (NCT04825431)
This study aimed to characterize the absorption, metabolism, and excretion of Pizuglanstat.[4]
o Participants: Six healthy male adults with a median age of 26 years.[4]

e Dosing: A single oral dose of a solution containing 400 mg of Pizuglanstat and 1
megabecquerel of carbon-14 ([14C]) labeled Pizuglanstat was administered.[4]

o Sample Collection: Plasma, urine, and feces were collected over 168 hours to measure
radioactivity and identify metabolites.[4]

» Safety Monitoring: Participants were monitored for adverse events, and clinical safety
assessments were conducted.[4]

Visualizations

Signaling Pathway of Pizuglanstat
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Caption: Mechanism of action of Pizuglanstat in inhibiting the HPGDS pathway.

General Workflow for Clinical Trial Safety Assessment
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Caption: A generalized workflow for assessing safety in a placebo-controlled clinical trial.

Troubleshooting Guide
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Issue: An unexpected adverse event (AE) is observed in an in vitro or in vivo model after
administering Pizuglanstat.

Adverse Event (AE) Observed

Is the AE consistent with
known Pizuglanstat safety profile
(e.g., urticaria)?

Yes 0

Investigate potential causes:
Document and manage AE - Dosing error?

per protocol. - Contamination?
- Model-specific effect?

:

Compare AE incidence
with vehicle control group.

Conduct dose-response
and mechanism-based studies.

Report findings to
safety monitoring board.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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